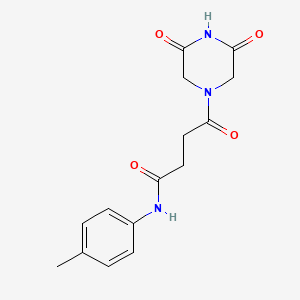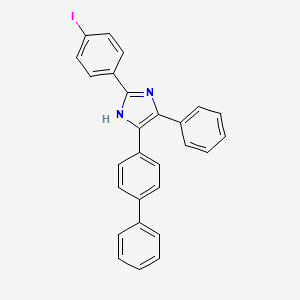![molecular formula C24H23ClN2O3 B5196946 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5196946.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG as a proteasome inhibitor, but subsequent research has revealed its ability to modulate various signaling pathways involved in inflammation, cancer, and other diseases. In
科学的研究の応用
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation, cancer, and other diseases. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has also been reported to inhibit the activity of various enzymes, such as deubiquitinases and kinases, which play important roles in disease progression. In addition, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
作用機序
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 exerts its pharmacological effects by inhibiting the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses, inflammation, and cell survival. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 inhibits the activation of NF-κB by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the activity of IKK, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 can inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. In addition, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which play important roles in inflammation and immune responses. In vivo studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 can reduce inflammation, tumor growth, and metastasis in various animal models.
実験室実験の利点と制限
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the NF-κB signaling pathway, which is involved in various diseases and cellular processes. This makes N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 a useful tool for studying the role of NF-κB in disease progression and cellular responses. Another advantage is its ability to enhance the efficacy of chemotherapy and radiotherapy, which makes it a potential candidate for combination therapy in cancer treatment. However, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 has some limitations, such as its low solubility in water and its potential cytotoxicity at high concentrations. These limitations should be taken into consideration when designing experiments with N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082.
将来の方向性
There are several future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases, neurodegenerative diseases, and viral infections. Another direction is to investigate its mechanism of action in more detail, including its effects on other signaling pathways and cellular processes. In addition, future research could focus on developing more potent and selective inhibitors of NF-κB signaling, which could have better efficacy and fewer side effects than N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082.
合成法
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082 involves a multi-step process that starts with the reaction of 4-butoxybenzoic acid with thionyl chloride to produce 4-butoxybenzoyl chloride. This intermediate is then reacted with 3-aminoacetophenone to obtain the corresponding amide. The final step involves the reaction of the amide with 2-chlorobenzoyl chloride to form N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide 11-7082. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-2-3-15-30-20-13-11-17(12-14-20)23(28)26-18-7-6-8-19(16-18)27-24(29)21-9-4-5-10-22(21)25/h4-14,16H,2-3,15H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIXJBXGAHDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5196886.png)
![N-(4-nitrophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5196893.png)
![N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5196895.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![3-(benzyloxy)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5196929.png)
![N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5196930.png)
![lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate](/img/structure/B5196932.png)
![methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5196958.png)
![9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5196962.png)